molecular formula C16H21F2NO3 B1502854 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol CAS No. 871112-36-6

1-Boc-4-(3,4-difluorophenyl)-4-piperidinol

Cat. No.: B1502854
CAS No.: 871112-36-6
M. Wt: 313.34 g/mol
InChI Key: WWECDQPIMZIVPZ-UHFFFAOYSA-N
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Description

1-Boc-4-(3,4-difluorophenyl)-4-piperidinol: is a chemical compound with a complex structure that includes a piperidine ring substituted with a tert-butyl group, a hydroxyl group, and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the difluorophenyl group and the tert-butyl group. The hydroxyl group is then added through a hydroxylation reaction. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and reagents like di-tert-butyl dicarbonate for the tert-butylation step .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-(3,4-difluorophenyl)-4-piperidinol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The difluorophenyl group can undergo reduction reactions.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a reduced difluorophenyl derivative.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-Boc-4-(3,4-difluorophenyl)-4-piperidinol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pathways involved can include signal transduction cascades, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate
  • Tert-butyl 4-(3,4-difluorophenyl)-1,4-diazepane-1-carboxylate
  • Tert-butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate

Uniqueness

1-Boc-4-(3,4-difluorophenyl)-4-piperidinol is unique due to the presence of the difluorophenyl group, which imparts distinct electronic properties. This makes it particularly useful in medicinal chemistry for the design of drugs with specific pharmacological profiles .

Properties

IUPAC Name

tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F2NO3/c1-15(2,3)22-14(20)19-8-6-16(21,7-9-19)11-4-5-12(17)13(18)10-11/h4-5,10,21H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWECDQPIMZIVPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=C(C=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678139
Record name tert-Butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871112-36-6
Record name tert-Butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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